molecular formula C17H26ClN3O3 B027454 Batanopride CAS No. 102670-46-2

Batanopride

Cat. No.: B027454
CAS No.: 102670-46-2
M. Wt: 355.9 g/mol
InChI Key: ZYOJXUNLLOBURP-UHFFFAOYSA-N
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Description

Batanopride is a compound belonging to the benzamide class, known for its antiemetic properties. It acts as a selective 5-hydroxytryptamine 3 receptor antagonist. Initially developed to reduce nausea during cancer chemotherapy, this compound was never approved for medical use due to dose-limiting side effects such as hypotension and long QT syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

Batanopride can be synthesized through a multi-step process involving the following key steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 4-amino-5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-diethylaminoethylamine to yield the benzamide core.

    Esterification: The benzamide core is then esterified with 3-oxobutan-2-yl acetate in the presence of a base such as sodium hydride to form the ester derivative.

    Hydrolysis and Cyclization: The ester derivative undergoes hydrolysis followed by cyclization to form the final this compound compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Batanopride undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidation products include various hydroxylated and ketone derivatives.

    Reduction: Reduction products include amine derivatives.

    Substitution: Substitution products vary depending on the reagents used but can include halogenated and alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound to study the behavior of benzamide derivatives.

    Biology: Investigated for its effects on serotonin receptors and its potential as a research tool in neuropharmacology.

    Medicine: Explored as an antiemetic agent to prevent nausea and vomiting induced by chemotherapy.

    Industry: Potential applications in the development of new antiemetic drugs and as a reference compound in pharmaceutical research.

Mechanism of Action

Batanopride exerts its effects by selectively antagonizing the 5-hydroxytryptamine 3 receptors. These receptors are involved in the emetic response, and their blockade by this compound prevents the initiation of nausea and vomiting. The molecular targets include the 5-hydroxytryptamine 3 receptors located in the central and peripheral nervous systems. The pathways involved include the inhibition of serotonin-mediated signaling, which is responsible for the emetic response .

Comparison with Similar Compounds

Batanopride is compared with other similar compounds in the benzamide class, such as metoclopramide and ondansetron:

    Metoclopramide: Unlike this compound, metoclopramide acts as a dopamine receptor antagonist in addition to its 5-hydroxytryptamine 3 receptor antagonism. This dual action makes metoclopramide effective in treating both nausea and gastrointestinal motility disorders.

    Ondansetron: Ondansetron is another selective 5-hydroxytryptamine 3 receptor antagonist but has a better safety profile compared to this compound. It is widely used in clinical practice to prevent chemotherapy-induced nausea and vomiting.

List of Similar Compounds

This compound’s uniqueness lies in its selective 5-hydroxytryptamine 3 receptor antagonism without dopamine receptor antagonism, which differentiates it from compounds like metoclopramide .

Properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22/h9-10,12H,5-8,19H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOJXUNLLOBURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869373
Record name Batanopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102670-46-2
Record name Batanopride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102670-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batanopride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102670462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batanopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATANOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AT99K728N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (40 mg of 60%, 1 mmole, washed with n-pentane) in DMF (2 ml) was added 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-propanon-1-yl)oxybenzamide, prepared in Example 5, (0.349 g, 1 mmole) under nitrogen. The mixture was stirred until evolution of hydrogen subsided, when iodomethane (0.07 ml, 160 mg, 1.0 mmol) was added and stirring continued for 1 hour. The mixture was partitioned between water and methylene chloride, and the organic phase washed with water, dried, concentrated and the residue chromatographed on deactivated silica using methylene chloride (100), methanol (4.5), ammonia (0.5) solvent system. The appropriate fractions were combined to give 160 mg of the title compound as a heavy oil. The NMR spectrum (90 MHz) in CDCl3 gave the following resonances: δ 8.24 (s, superimposed over broad singlet, 2H); 6.08 (s, 1H); 4.70 (q, J=5.4 Hz, 1H); 4.44 (s, 2H); 3.56 (m, 2H); 2.62 (m, 6H); 2.2 (s, 3H); 1.6 (d, J=5.4 Hz, 3H); 1.04 (t, 6H).
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-propanon-1-yl)oxybenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.07 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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